molecular formula C10H15NO2 B7495944 2-methyl-N-(2-methylpropyl)furan-3-carboxamide

2-methyl-N-(2-methylpropyl)furan-3-carboxamide

Cat. No.: B7495944
M. Wt: 181.23 g/mol
InChI Key: JAQJTXUFDZUKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methylpropyl)furan-3-carboxamide is a compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpropyl)furan-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpropyl)furan-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of 2-methyl-N-(2-methylpropyl)furan-3-amine.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-(2-methylpropyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylfuran-3-carboxamide
  • N-(2-methylpropyl)furan-3-carboxamide
  • 2-methyl-N-(2-methylpropyl)furan-2-carboxamide

Uniqueness

2-methyl-N-(2-methylpropyl)furan-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the 2-methylpropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)6-11-10(12)9-4-5-13-8(9)3/h4-5,7H,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQJTXUFDZUKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.